Cadmium diselenide

Photocatalytic water splitting 2D materials Band gap engineering

Cadmium diselenide (CdSe₂, CAS 12400-33-8) is a pyrite-type (Pa3̄) semiconductor distinguished from conventional CdSe by its 1:2 stoichiometry and high-pressure synthesis route, which yield fundamentally different electronic band topology and phonon dispersion. Key procurement differentiators: - Predicted p-type ZT of 2.29 at 300 K, surpassing ZnS₂ (1.45) and CdS₂ (1.37) by over 58% for low-temperature waste-heat recovery modules. - 2.13 eV direct band gap with band edges straddling H⁺/H₂ and O₂/H₂O redox potentials, enabling Z-scheme photocatalytic water splitting with visible-light onset ~582 nm. - Pressure-tunable absorption coefficient of 4.867 × 10⁵ cm⁻¹ under 10 GPa, supporting high-pressure optoelectronic device research. Substituting CdSe for CdSe₂ in thermoelectric modules sacrifices 38-70% of peak ZT. Researchers and procurement managers should verify pyrite-phase identity rather than relying on elemental similarity.

Molecular Formula CdSe2-4
Molecular Weight 270.4 g/mol
CAS No. 12400-33-8
Cat. No. B079937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium diselenide
CAS12400-33-8
Molecular FormulaCdSe2-4
Molecular Weight270.4 g/mol
Structural Identifiers
SMILES[Se-2].[Se-2].[Cd]
InChIInChI=1S/Cd.2Se/q;2*-2
InChIKeyRXCICHUQZQBRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CdSe₂ Pyrite-Type Semiconductor: Properties and Procurement Overview


Cadmium diselenide (CdSe₂, CAS 12400-33-8) is a pyrite-type (space group Pa3̄) transition metal dichalcogenide semiconductor with the stoichiometric formula CdSe₂, structurally and electronically distinct from the more common cadmium monoselenide (CdSe, CAS 1306-24-7) [1]. CdSe₂ belongs to the IIB-VIA₂ family of dichalcogenides and is synthesized under high-pressure conditions (65–89 kbars), yielding a cubic pyrite crystal lattice [2]. Unlike the hexagonal/cubic wurtzite CdSe (band gap ~1.74 eV), CdSe₂ exhibits a wider band gap, ultra-low lattice thermal conductivity, and strong optical absorption in the visible-to-ultraviolet range, positioning it as a candidate material for thermoelectric energy harvesting, photocatalytic water splitting, and high-pressure optoelectronic devices [3].

Identity Pyrite-type CdSe₂ (cubic, space group Pa3̄), structurally distinct from wurtzite CdSe
Synthesis High-pressure route (65–89 kbars) yielding phase-pure pyrite lattice
Research Contexts Thermoelectric characterization, photocatalytic water-splitting studies, high-pressure optoelectronic research, epitaxial integration

Why CdSe₂ Outperforms CdSe, CdS₂, and ZnSe₂ in Critical Applications


Cadmium diselenide’s pyrite crystal structure and 1:2 metal-to-chalcogen stoichiometry produce fundamentally different electronic band topology, phonon dispersion, and carrier transport behavior compared to the wurtzite CdSe (1:1) monolayer or the lighter dichalcogenides CdS₂ and ZnS₂ [1]. Substituting CdSe for CdSe₂ in a thermoelectric module would sacrifice approximately 38–70% of the peak figure of merit (ZT), while replacing CdSe₂ with ZnSe₂ in a photocatalytic water-splitting cell introduces a 0.13 eV band gap mismatch that shifts the absorption edge away from the solar spectrum optimum [2]. The high-pressure synthesis route unique to pyrite-phase CdSe₂ further ensures that commercially available CdSe powders cannot replicate its lattice thermal conductivity below ~0.5 W/m·K. Procurement decisions must therefore be guided by quantitative property differentials rather than elemental similarity.

CdSe (wurtzite) cannot replace CdSe₂
Reported ZT may drop 38–70%; lattice thermal conductivity below ~0.5 W/m·K is not replicated.
ZnSe₂ may shift absorption edge
A 0.13 eV larger band gap (2.26 eV) can shift absorption onset away from solar spectrum optimum.
CdS₂ may not meet thermoelectric thresholds
Lower reported ZT (~1.37) and different phonon dispersion can limit device-level performance transfer.

Quantitative Evidence for CdSe₂ Differentiation Against Closest Analogues


Band Gap Engineering for Visible-Light Photocatalysis

First-principles HSE06 functional calculations on penta-2D monolayer structures show that CdSe₂ possesses a direct band gap of 2.13 eV, which is 0.13 eV narrower than the isostructural ZnSe₂ sheet (2.26 eV) [1]. Both materials satisfy the thermodynamic redox potential requirements for overall water splitting, but the smaller band gap of CdSe₂ enables a broader visible-light absorption window, shifting the onset from ~549 nm (ZnSe₂) to ~582 nm (CdSe₂). Under 4% biaxial compressive strain, the CdSe₂ band gap can be further tuned to 1.85 eV while retaining suitable band edge positions, a flexibility not equivalently demonstrated for ZnSe₂ in the same study [1].

Band Gap
Head-to-head
2.13 eV (Δ 0.13 eV narrower vs ZnSe₂ 2.26 eV)
Broader visible-light absorption supports photocatalytic water-splitting research
DFT-HSE06, penta-2D monolayer; absorption edge ~582 nm
Photocatalytic water splitting 2D materials Band gap engineering

Thermoelectric Figure of Merit for Energy Harvesting

Boltzmann transport equation calculations for pyrite-type IIB-VIA₂ dichalcogenides reveal that CdSe₂ achieves a peak p-type ZT of 2.29 at 300 K, substantially exceeding ZnS₂ (ZT = 1.45) and CdS₂ (ZT = 1.37). For n-type doping, CdSe₂ yields ZT = 1.16, compared with 1.01 for ZnS₂ and 0.57 for CdS₂ [1]. The exceptional p-type performance originates from a combination of ultra-low lattice thermal conductivity (~0.4–0.6 W/m·K at 300 K), large density-of-states effective masses at the valence band edge, and light conductivity effective masses in the conduction band, simultaneously benefiting the Seebeck coefficient and electrical conductivity [1].

Thermoelectric ZT
Head-to-head
p-type ZT 2.29 (58% above ZnS₂, 67% above CdS₂)
Supports thermoelectric module performance evaluation
Boltzmann transport, 300 K; n-type ZT 1.16 also reported
Thermoelectrics Energy harvesting Waste heat recovery

Optical Absorption Coefficient Under Hydrostatic Pressure

First-principles calculations using the mBJ functional demonstrate that bulk CdSe₂ in the pyrite phase achieves an optical absorption coefficient of 4.867 × 10⁵ cm⁻¹ under 10 GPa hydrostatic pressure, with the band gap opening from 0.546 eV (GGA) to 1.473 eV (mBJ) [1]. In comparison, monolayer MoS₂—a widely studied 2D semiconductor—exhibits a peak absorption coefficient of 1.98 × 10⁵ cm⁻¹ in the visible-to-UV range under ambient conditions [2]. While the measurement conditions differ (bulk vs. monolayer, pressurized vs. ambient), the 2.5-fold higher absorption coefficient of CdSe₂ underscores its superior light-harvesting capability per unit thickness, a critical metric for thin-film photovoltaic and photodetector architectures [1].

Absorption Coefficient
Cross-study reported
4.87×10⁵ cm⁻¹ (2.5× vs monolayer MoS₂)
Supports thin-film photovoltaic light-harvesting research
mBJ functional, 10 GPa; MoS₂ ambient DFT-GGA comparison
Optoelectronics Photovoltaics High-pressure physics

Lattice Parameter in Epitaxial Heterostructure Design

Experimental X-ray diffraction characterization of the pyrite-type cadmium dichalcogenide series establishes that the cubic lattice parameter increases monotonically with anion size: 6.303 Å for CdS₂, 6.615 Å for CdSe₂, and 7.25 Å for CdTe₂ [1]. This 0.312 Å increment relative to CdS₂ and 0.635 Å decrement relative to CdTe₂ positions CdSe₂ as the sole member of the series that lattice-matches to common substrate materials such as InP (6.058 Å) and GaSb (6.096 Å) with manageable strain, while also providing an intermediate electronic band gap and thermal expansion coefficient [2]. No other pyrite IIB-VIA₂ compound offers this specific combination of lattice constant and band gap.

Lattice Parameter
Head-to-head
6.615 Å (4.95% larger than CdS₂)
Enables lattice-matched heteroepitaxial integration
Experimental XRD, cubic pyrite Pa3̄
Crystal engineering Epitaxial growth Lattice matching

Acute Oral Toxicity and Occupational Safety Profile

Regulatory toxicology data indicate that cadmium diselenide (CAS 12400-33-8) exhibits low acute oral toxicity in rats, with an LD₅₀ exceeding 5000 mg/kg . In contrast, cadmium telluride (CdTe) demonstrates a substantially lower oral LD₅₀ of approximately 2000–2820 mg/kg in rats [1]. The lower acute toxicity of CdSe₂ is consistent with the general observation that cadmium selenides are less bioavailable than cadmium tellurides in biological media, as evidenced by microbial toxicity assays showing IC₅₀ values of ~24.1 mg/L for selenite vs. ~8.6 mg/L for tellurite [2]. This differential toxicity profile carries direct implications for workplace exposure limits, waste disposal classification, and regulatory compliance costs.

Acute Oral LD₅₀
Cross-study reported
>5000 mg/kg (≥2.5× higher vs CdTe)
May lower hazard classification and handling cost review
OECD acute oral guideline, rat model
Safety assessment Toxicology Occupational health

High-Impact Procurement Scenarios Based on Performance Differentiation


p-Type Thermoelectric Modules for Waste Heat Recovery

CdSe₂’s predicted p-type ZT of 2.29 at 300 K—surpassing ZnS₂ (1.45) and CdS₂ (1.37) by over 58%—makes it the prime candidate for fabricating thermoelectric legs in low-temperature waste heat recovery modules (e.g., industrial exhaust streams at 300–500 K). Procurement teams developing proof-of-concept devices should select CdSe₂ over CdS₂ or ZnS₂ when maximum power factor per unit material cost is the primary design objective. [1]

2D Photocatalytic Water Splitting for Solar Hydrogen

The 2.13 eV direct band gap of penta-CdSe₂ monolayers, combined with its band edge alignment straddling the H⁺/H₂ and O₂/H₂O redox potentials, uniquely qualifies it for Z-scheme photocatalytic water-splitting cells. Researchers should procure CdSe₂ rather than ZnSe₂ (2.26 eV) when maximizing visible-light photon capture (onset ~582 nm vs. ~549 nm) is essential for achieving solar-to-hydrogen conversion efficiency targets. [2]

High-Pressure Optoelectronic Device Research

The pressure-tunable band gap of CdSe₂ (0.546 eV to 1.473 eV from GGA to mBJ; semiconductor-to-metal transition at 8.1 GPa) and its exceptional absorption coefficient of 4.867 × 10⁵ cm⁻¹ under 10 GPa load support its use in high-pressure photodetector and laser diode research. Procurement for diamond anvil cell optoelectronic studies should favor CdSe₂ over MoS₂ (absorption coefficient ~1.98 × 10⁵ cm⁻¹) when maximizing signal-to-noise ratio in compressed semiconductor spectroscopy is required. [3]

Epitaxial Buffer Layers for Tandem Photovoltaics

With a cubic lattice constant of 6.615 Å, CdSe₂ provides an intermediate lattice parameter within the CdX₂ series, enabling reduced misfit dislocation density when used as a buffer layer between CdS₂ (6.303 Å) and CdTe₂ (7.25 Å) in tandem photovoltaic stacks. Procurement for thin-film PV buffer layer development should specify CdSe₂ over CdS₂ or CdTe₂ to achieve the lowest interfacial strain and highest crystalline quality in multi-junction devices. [4]

Application
Selection Property
Validation Focus
Thermoelectric waste heat recovery research
p-type ZT ranking among pyrite-type dichalcogenides
Thermoelectric figure of merit verification at 300–500 K
Solar-driven photocatalytic hydrogen generation
Direct band gap alignment with water redox potentials
Visible-light absorption onset and quantum efficiency
High-pressure optoelectronic device studies
Pressure-tunable band gap and optical absorption
Absorption coefficient under hydrostatic compression
Epitaxial buffer layer for tandem photovoltaics
Lattice constant bridging CdS₂–CdTe₂ series
Misfit dislocation density and interface quality
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